(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are often used in the synthesis of various pharmaceuticals and exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Scientific Research Applications
Antimicrobial Activity
A study explored the antimicrobial properties of substituted 2-aminobenzothiazoles derivatives, indicating the potential of such compounds in addressing antimicrobial resistance. These compounds, characterized through techniques like FT-IR, NMR, and Mass spectral analysis, showed good to moderate activity against selected bacterial and fungal microbial strains, highlighting their relevance in designing new antimicrobial agents (Anuse et al., 2019).
Anticancer Activity
Another research domain focuses on the anticancer potential of fluoro-substituted compounds. For instance, novel fluoro-substituted benzo[b]pyran derivatives demonstrated significant anti-lung cancer activity. These compounds, through various synthetic pathways, resulted in molecules showing anticancer activity at low concentrations, offering a promising avenue for cancer therapy (Hammam et al., 2005).
Material Science
In material science, N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide was synthesized and used to modify the surface of Fe3O4 nanoparticles, creating a novel magnetic nanoadsorbent. This nanoadsorbent demonstrated high efficiency in removing Zn2+ and Cd2+ ions from industrial wastes, showcasing its utility in environmental remediation efforts (Zargoosh et al., 2015).
Properties
IUPAC Name |
N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-2-11-25-18-10-7-16(22)14-19(18)29-21(25)23-20(26)15-5-8-17(9-6-15)30(27,28)24-12-3-4-13-24/h2,5-10,14H,1,3-4,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIBHXMPSKIZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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